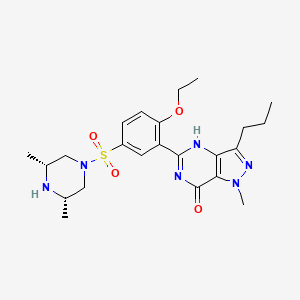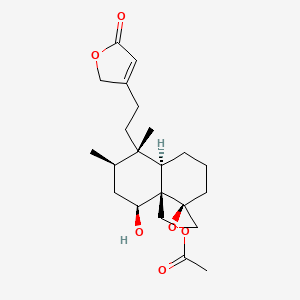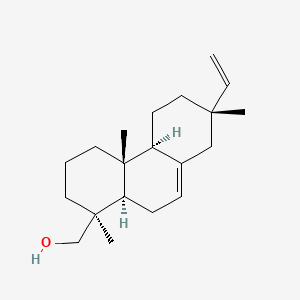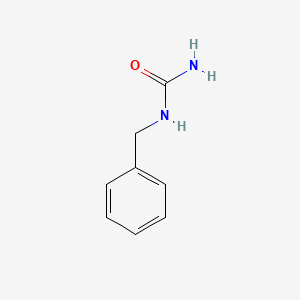
苄基脲
概述
描述
苄基脲: 是一种有机化合物,分子式为 C₈H₁₀N₂O 。它是脲的衍生物,其中一个氢原子被苄基取代。苄基脲以其在化学、生物学和工业等各个领域的应用而闻名。
科学研究应用
苄基脲在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 苄基脲衍生物因其潜在的生物活性而受到研究,包括抗癌活性.
医药: 一些苄基脲化合物正在研究其作为药物的潜在用途。
工业: 苄基脲用于生产各种工业化学品和材料.
作用机理
苄基脲及其衍生物的作用机理通常涉及与特定分子靶标的相互作用。 例如,一些苄基脲化合物通过抑制酶(如几丁质合成酶)而发挥作用,几丁质合成酶对昆虫中几丁质的形成至关重要 。这使得苄基脲衍生物成为有效的昆虫生长调节剂。
作用机制
Target of Action
Benzylurea, also known as 1-Benzylurea, is a chemical compound that has been studied for its various biological activitiesBenzoylureas, a class of compounds closely related to benzylurea, are known to target chitin synthase in insects .
Mode of Action
They inhibit chitin synthase, preventing the formation of chitin in the insect’s body
Biochemical Pathways
Benzoylureas, which are structurally similar, inhibit the synthesis of chitin, a crucial component of the insect’s exoskeleton . This disruption of chitin synthesis affects the moulting process and egg hatch, acting as an insect growth regulator .
Result of Action
Benzoylureas, which are structurally similar, disrupt the moulting process and egg hatch in insects by inhibiting chitin synthase . This results in the disruption of the insect’s growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzylurea. For instance, benzoylureas have been found to have various rates of degradation in the environment . Some older benzoylureas have high persistence and are no longer sold . Flufenoxuron, a type of benzoylurea, was shown to bioaccumulate and was banned in the EU in 2011
准备方法
化学反应分析
反应类型:
氧化: 苄基脲可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 苄基脲的还原可以使用氢化铝锂等还原剂实现。
常用试剂和条件:
氧化: 高锰酸钾,过氧化氢。
还原: 氢化铝锂。
取代: 卤化物等亲核试剂。
主要产物:
氧化: 苄基脲可以被氧化生成含有额外含氧官能团的苄基脲衍生物。
还原: 还原通常产生更简单的胺衍生物。
相似化合物的比较
属性
IUPAC Name |
benzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJWHFSKNJCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202078 | |
| Record name | Benzylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-32-9 | |
| Record name | Benzylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K14I09J76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzylurea?
A1: Benzylurea has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol.
Q2: What spectroscopic data is available for characterizing benzylurea?
A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) to characterize benzylurea. These methods provide information about the compound's structure, functional groups, and thermal properties. []
Q3: Are there any studies on the rotational barrier around the C-N bond in benzylurea?
A3: Yes, NMR studies have investigated the rotational barrier of the NH2 group in benzylurea. The presence of anionic hydrogen-bond acceptors, like benzoate and iodide, in acetonitrile solution, slightly increases the rotational barrier (ΔG‡). This suggests weak interactions between the NH bond and these anions. []
Q4: What are the common synthetic routes to benzylurea?
A4: Benzylurea can be synthesized through various methods, including:
- Nucleophilic Substitution: Reacting benzylamine with potassium cyanate in an acidic aqueous solution. []
- Modified Schotten-Baumann Reaction: Reacting benzylurea with benzoyl chloride or substituted benzoyl chlorides. []
- Copper-Catalyzed Carboamination: A three-component coupling reaction involving styrenes, potassium alkyltrifluoroborates, and benzylurea. []
Q5: Can benzylurea be directly oxidized to benzoylurea?
A5: Yes, benzylurea can be directly oxidized to benzoylurea using silver(I) nitrate and copper(II) sulfate pentahydrate as catalysts in the presence of ammonium persulfate and potassium fluoride in water at room temperature. [, ]
Q6: How does the position of a chlorine substituent on benzoyl chloride affect the yield of substituted benzylurea derivatives?
A6: Research indicates that the position of the chlorine substituent on the benzoyl chloride significantly influences the yield of the final substituted benzylurea. The closer the substituent is to the carbonyl group of benzoyl chloride, the lower the yield of the corresponding benzylurea derivative. This is attributed to the substituent's influence on the electrophilic force of the carbonyl group. []
Q7: What are the potential applications of benzylurea derivatives in medicinal chemistry?
A7: Benzylurea derivatives exhibit a range of biological activities, making them promising candidates for drug development. Some key areas of interest include:
- Vasopressin V2 Receptor Agonists: Benzylurea derivatives have shown potent agonist activity at the vasopressin V2 receptor, suggesting their potential as non-peptidic alternatives to desmopressin for treating diseases requiring reduced urine output. []
- Anticancer Agents: Research suggests that substituted benzylurea compounds could act as prospective anticancer agents by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. [, ]
- Mycobacterium tuberculosis Inhibitors: Certain benzylurea derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis Inosine-5'-monophosphate dehydrogenase (IMPDH), highlighting their potential as novel anti-tubercular agents. []
- Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: Benzylurea derivatives have been explored as potential GSK-3 inhibitors, offering potential therapeutic applications in various diseases. []
Q8: How do structural modifications of benzylurea affect its biological activity?
A8: The structure-activity relationship (SAR) of benzylurea derivatives has been extensively studied. For instance, in the development of vasopressin V2 receptor agonists, modifications to the benzyl group improved potency, while changes to the urea end group enhanced solubility and oral efficacy. [] Similarly, for Mycobacterium tuberculosis IMPDH inhibitors, the cyclohexyl, piperazine, and isoquinoline rings were found crucial for activity. []
Q9: Are there any known examples of benzylurea derivatives being used as fungicides?
A9: Yes, Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a fungicide effective against Rhizoctonia solani, which causes diseases like rice sheath blight and potato black scurf. Its activity stems from the specific substitution pattern on the benzylurea scaffold. []
Q10: How does benzyl isothiocyanate (BITC), a related compound, interact with cytochrome P450 enzymes?
A10: BITC acts as a mechanism-based inactivator of certain cytochrome P450 (P450) enzymes, which are crucial for metabolizing drugs and xenobiotics. This interaction could contribute to the chemopreventive effects attributed to BITC. [] Interestingly, BITC metabolism can lead to the formation of N,N'-di-benzylurea as a minor metabolite. []
Q11: Are there any applications of benzylurea in material science?
A11: Yes, benzylurea can be incorporated into polymers to enhance specific properties. For example, N-benzyl-polyoxyalkylene-polyamines containing benzylurea groups have been used in the production of elastic moldings. These moldings demonstrate improved stretchability and tensile breaking strength. []
Q12: Can benzylurea derivatives be used as ligands in metal complexes?
A12: Yes, benzylurea derivatives can act as ligands in metal complexes. Notably, 4-benzylurea-benzoic acid (BUBA) has been used as a ligand in a dinuclear nickel(II) complex relevant to the active site of the enzyme urease. This complex, [Sm(BUBA)3phen], showed good dispersion in polyurea–urethane (PUU) composites, leading to improved mechanical properties. []
Q13: Have computational methods been applied to study benzylurea derivatives?
A13: Yes, computational chemistry techniques are valuable tools for investigating benzylurea and its analogues. For example, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between the physicochemical properties of 1-benzoyl-3-benzylurea analogues and their anticancer activity, bioavailability, and toxicity. These models help predict the activity and properties of novel derivatives. []
Q14: Are there examples of crystallographic studies involving benzylurea derivatives?
A14: Yes, X-ray crystallography has been utilized to elucidate the binding mode of benzylurea-based inhibitors with enzymes. For instance, the crystal structure of a Leu492Ala mutant of Maize cytokinin oxidase/dehydrogenase complexed with the benzylurea inhibitor CPBU provided structural insights into their interaction. [] Similarly, the crystal structure of Factor VIIa complexed with 1-(1-aminoisoquinolin-6-yl)-3-benzylurea has also been determined. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


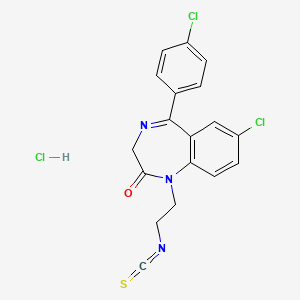
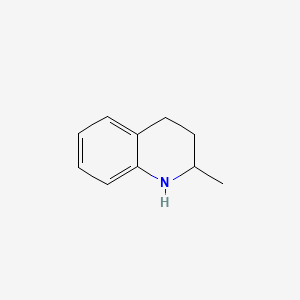

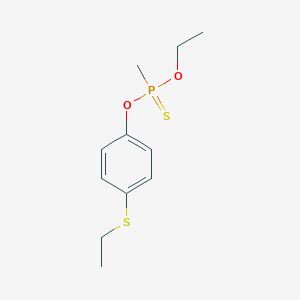
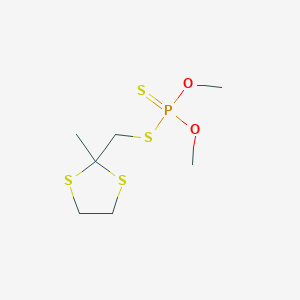
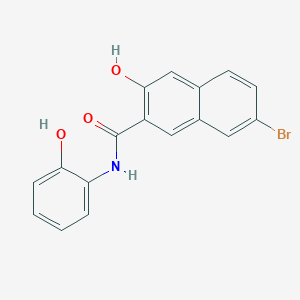
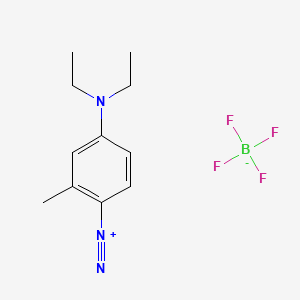
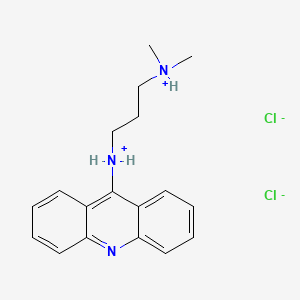
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
![[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1666730.png)
